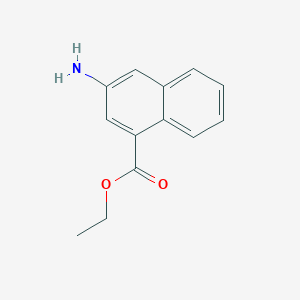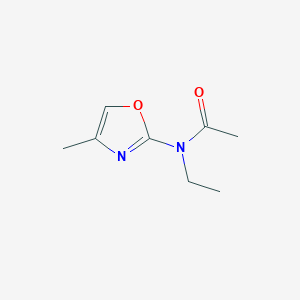![molecular formula C15H14ClN3O2S B8714325 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-47-3](/img/structure/B8714325.png)
6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 5-chloro-1H-benzimidazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole derivatives
Substitution: Amino or thio-substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1H-benzimidazole
- 4-Methylbenzyl chloride
- Benzimidazole-6-sulfonamide
Uniqueness
6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to the presence of both the chloro and sulfonamide functional groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89725-47-3 |
|---|---|
Fórmula molecular |
C15H14ClN3O2S |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
6-chloro-2-[(4-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-2-4-10(5-3-9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21) |
Clave InChI |
BXUMIZXGSMWGKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8714282.png)
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8714290.png)

![1-Bromo-3-[(4-methoxybenzyl)oxy]propane](/img/structure/B8714323.png)



